4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CPOP and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPOP has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of CPOP.
Biochemical and Physiological Effects
CPOP has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, CPOP has been found to have anti-inflammatory and anti-oxidant effects. Additionally, CPOP has been found to have neuroprotective effects, which could make it useful in the treatment of neurological diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPOP is its potential as a new cancer therapy. Additionally, CPOP has been found to have a wide range of other potential applications in scientific research. However, there are also some limitations to the use of CPOP in lab experiments. For example, the synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP.
Future Directions
There are many potential future directions for research on CPOP. One area of research could be the development of new cancer therapies based on CPOP. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in the treatment of neurological diseases. Finally, more research is needed to explore the potential of CPOP as an anti-inflammatory and anti-oxidant agent.
Synthesis Methods
The synthesis of CPOP involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-phenyl-1,2-oxazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine and benzoyl chloride. The synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
CPOP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CPOP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a wide range of diseases.
properties
IUPAC Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-7-6-12(8-15(14)21(23)24)17(22)19-10-13-9-16(25-20-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZLCGHAXBZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.